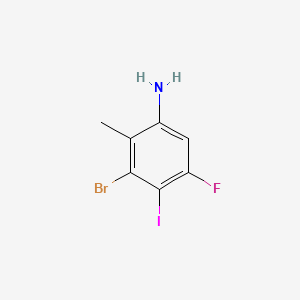
3-(1-Methylbenzimidazol-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylbenzimidazol-2-yl)propanal is an organic compound that features a benzimidazole ring substituted with a methyl group at the 1-position and a propanal group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylbenzimidazol-2-yl)propanal typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out under acidic conditions, such as in the presence of hydrochloric acid or polyphosphoric acid, at elevated temperatures . The general steps include:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde to form the benzimidazole ring.
Methylation: The benzimidazole ring is methylated at the 1-position using methyl iodide or a similar methylating agent.
Formylation: The methylated benzimidazole is then subjected to formylation to introduce the propanal group at the 3-position.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylbenzimidazol-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(1-Methylbenzimidazol-2-yl)propanoic acid.
Reduction: 3-(1-Methylbenzimidazol-2-yl)propanol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)propanal is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways involved in inflammation, microbial growth, or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(N-Methylbenzimidazol-2′-yl)-2-Phenylpropane: A similar compound with two benzimidazole rings and a phenyl group, known for its coordination chemistry with metal ions.
2-(1-Methylbenzimidazol-2-yl)ethanol: A related compound with an ethanol group instead of a propanal group, studied for its antimicrobial properties.
Uniqueness
3-(1-Methylbenzimidazol-2-yl)propanal is unique due to the presence of the propanal group, which allows it to undergo specific chemical reactions that other similar compounds may not.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)propanal |
InChI |
InChI=1S/C11H12N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,8H,4,7H2,1H3 |
InChI Key |
GEDHWUIHNLQAHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


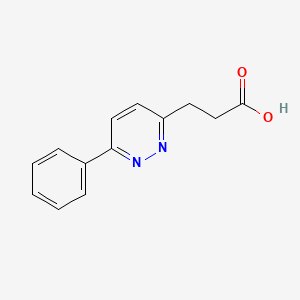

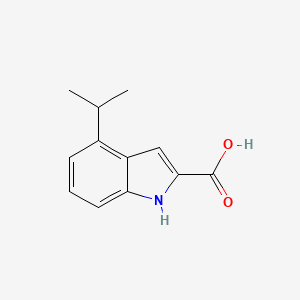
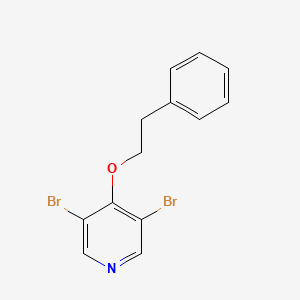


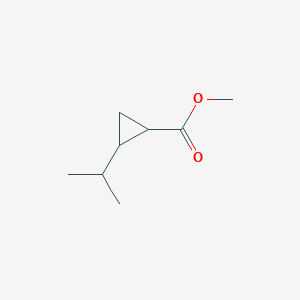
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
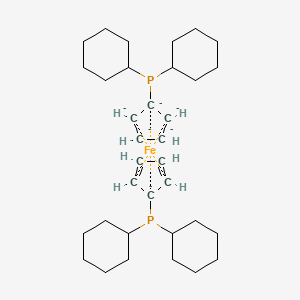
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
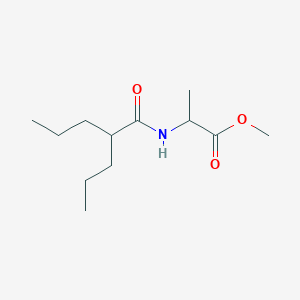
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
